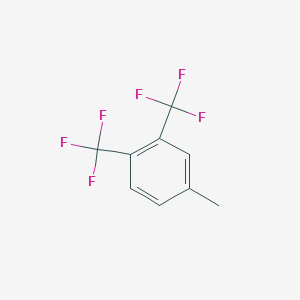

4-Methyl-1,2-bis-(trifluoromethyl)benzene

Beschreibung

Historical Context of Trifluoromethylated Aromatic Compounds

The development of trifluoromethylated aromatic compounds traces its origins to the late 19th and early 20th centuries, establishing the foundation for understanding compounds like this compound. The first investigation of trifluoromethyl groups in relationship to biological activity was conducted by F. Lehmann in 1927, marking the beginning of systematic research into these fluorinated systems. This early work preceded the development of synthetic methodologies that would eventually enable the preparation of complex trifluoromethylated aromatics.

The historical progression of trifluoromethylation chemistry began with Frédéric Swarts's pioneering work in 1892, which established the first synthetic method for introducing trifluoromethyl groups to aromatic systems. Swarts demonstrated that benzotrichloride could react with antimony trifluoride to form both dichlorofluoromethyl and trifluoromethyl derivatives, providing the initial pathway for aromatic trifluoromethylation. This methodology represented a crucial breakthrough, as it showed that aromatic compounds could be successfully modified to incorporate highly electronegative trifluoromethyl substituents.

The evolution of organofluorine chemistry accelerated significantly during the 1930s when Kinetic Chemicals and IG Farben replaced antimony trifluoride with hydrogen fluoride in trifluoromethylation reactions. This modification improved both the efficiency and practicality of aromatic trifluoromethylation processes. The broader field of organofluorine chemistry began formally in the 1800s with the development of organic chemistry itself, with the first organofluorine compound being discovered in 1835 when Dumas and colleagues prepared methyl fluoride from dimethyl sulfate.

Alexander Borodin, known primarily as a composer in classical music, made the first organofluorine compound through nucleophilic replacement of a halogen atom by fluoride in 1862, establishing the fundamental concept of halogen exchange that would become central to fluorine chemistry. The formation of aromatic carbon-fluorine bonds was first achieved through diazofluorination by Schmitt and colleagues in 1870, though the initial characterization was incorrect, followed by successful characterization by Lenz in 1877.

A significant advancement came in 1927 when Schiemann developed an aromatic fluorination methodology using diazonium salts of aromatic amines, which were decomposed in the presence of fluoroboric acid to yield fluorinated aromatic compounds. This reaction became foundational for the manufacture of fluoroaromatic compounds and remains in use today. The historical development culminated in the McLoughlin-Thrower reaction of 1968, an early coupling reaction using iodofluoroalkanes, iodoaromatic compounds, and copper, which was later adapted by Kobayashi and Kumadaki in 1969 for trifluoromethylations.

Structural Uniqueness and Electronic Properties of this compound

This compound possesses a distinctive molecular structure that exemplifies the unique characteristics of trifluoromethylated aromatic systems. The compound features a molecular weight of 228.13 grams per mole and maintains the molecular formula C₉H₆F₆. The structural arrangement places two trifluoromethyl groups in ortho positions (1,2-substitution) relative to each other, with a methyl group positioned at the 4-position of the benzene ring.

The carbon-fluorine bonds in this compound represent some of the strongest bonds in organic chemistry, with an average bond energy around 480 kilojoules per mole. This bond strength significantly exceeds that of carbon-chlorine bonds, which average around 320 kilojoules per mole, contributing to the exceptional thermal and chemical stability of this compound. The carbon-fluorine bond length measures approximately 1.4 Ångströms, which is relatively short compared to other carbon-halogen bonds.

The Van der Waals radius of fluorine substituents measures only 1.47 Ångströms, shorter than any other substituent and approaching that of hydrogen at 1.2 Ångströms. This compact size, combined with the short bond length, eliminates steric strain in the polyfluorinated compound structure. The fluorine substituents efficiently shield the carbon skeleton from potential attacking reagents, contributing to the high chemical stability observed in this compound.

Fluorine exhibits the highest electronegativity of all elements at 3.98, resulting in a high dipole moment of 1.41 Debye for each carbon-fluorine bond. This electronegativity profoundly influences the electronic distribution within the molecule, creating electron-deficient aromatic systems that exhibit altered reactivity patterns compared to non-fluorinated analogues. The presence of two trifluoromethyl groups in ortho positions creates a cumulative electronic effect that significantly impacts the aromatic ring's electron density distribution.

The compound's three-dimensional structure, as revealed through crystallographic studies, demonstrates the spatial arrangement of the substituents and their influence on molecular geometry. The InChI identifier (InChI=1S/C9H6F6/c1-5-2-3-6(8(10,11)12)7(4-5)9(13,14)15/h2-4H,1H3) provides a systematic description of the molecular connectivity, while the SMILES notation (CC1=CC(=C(C=C1)C(F)(F)F)C(F)(F)F) offers a linear representation of the structural arrangement.

The fluorine atoms exhibit the lowest polarizability of all atoms at 0.56 × 10⁻²⁴ cubic centimeters, which influences the compound's intermolecular interactions and physical properties. This low polarizability, combined with the high electronegativity, creates unique electronic characteristics that distinguish this compound from other aromatic compounds. The LogP value of 4.03260 indicates significant lipophilicity, reflecting the influence of the trifluoromethyl groups on the compound's partition behavior.

Table 1: Physical and Electronic Properties of this compound

Significance in Modern Organofluorine Chemistry

This compound represents a significant compound within the contemporary landscape of organofluorine chemistry, reflecting the field's evolution toward increasingly sophisticated fluorinated molecular architectures. The compound exemplifies the modern understanding of how multiple trifluoromethyl groups can be strategically positioned on aromatic systems to achieve desired electronic and physical properties. In the current era of organofluorine chemistry, which has developed over more than 80 years through dramatic changes during World War II, compounds like this compound provide essential materials for modern society.

The significance of this compound in modern organofluorine chemistry stems from its representation of advanced synthetic methodology achievements. The development of synthetic methods for adding trifluoromethyl groups to chemical compounds remains actively pursued in academic research, and this compound serves as an example of successful multiple trifluoromethylation. The compound demonstrates the maturation of trifluoromethylation chemistry from early single-group introductions to complex multi-substituted systems.

Contemporary organofluorine chemistry increasingly utilizes elemental fluorine itself as a reagent for introducing fluorine atoms to organic molecules in leading-edge industries. This evolution represents a significant advancement from the early antimony trifluoride-based methods developed by Swarts, reflecting the field's progression toward more sophisticated and efficient synthetic approaches. This compound embodies this advancement through its complex substitution pattern that would have been challenging to achieve using early synthetic methods.

The compound's relevance extends to the broader context of fluorinated organic compounds that find diverse applications ranging from oil and water repellents to pharmaceuticals, refrigerants, and catalytic reagents. While some organofluorine compounds raise environmental concerns due to their contributions to ozone depletion, global warming, bioaccumulation, and toxicity, the controlled synthesis and study of compounds like this compound contribute to understanding these complex systems.

Modern synthetic approaches to trifluoromethylated aromatics have expanded significantly beyond historical methods. Visible-light capture activation methods now enable thermodynamically inert metal-carbon bonds to facilitate direct carbon-hydrogen trifluoromethylation of arenes and heteroarenes. These photocatalytic approaches represent a new frontier in organofluorine chemistry, offering mild reaction conditions and broad substrate scope that contrast with earlier harsh synthetic conditions.

The development of novel trifluoromethylating reagents continues to drive the field forward. Recent advances include the use of trifluoromethanesulfonyl chloride as an inexpensive precursor for trifluoromethyl radicals in visible-light-mediated reactions. These methodological improvements enable the synthesis of increasingly complex trifluoromethylated aromatics, with this compound representing an intermediate complexity level that bridges simple and highly complex fluorinated systems.

Table 2: Evolution of Trifluoromethylation Methods in Organofluorine Chemistry

The contemporary significance of this compound also lies in its role as a model compound for understanding the electronic effects of multiple trifluoromethyl substitution. The compound provides insights into how ortho-positioned trifluoromethyl groups interact electronically and sterically, information that proves valuable for designing new fluorinated materials with specific properties. This understanding contributes to the rational design of fluorinated compounds for various technological applications.

Eigenschaften

IUPAC Name |

4-methyl-1,2-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6/c1-5-2-3-6(8(10,11)12)7(4-5)9(13,14)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZIWTFMKQRYNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90605609 | |

| Record name | 4-Methyl-1,2-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90605609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716-25-6 | |

| Record name | 4-Methyl-1,2-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90605609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,2-bis-(trifluoromethyl)benzene can be achieved through various methods. One common approach involves the trifluoromethylation of a suitable precursor. For instance, the reaction of 4-methylbenzene with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale trifluoromethylation reactions. These reactions are carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-1,2-bis-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the trifluoromethyl groups to methyl groups.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of trifluoromethylbenzoic acids or trifluoromethylbenzaldehydes.

Reduction: Conversion to 4-methyl-1,2-dimethylbenzene.

Substitution: Introduction of bromine, nitro, or other functional groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Development

The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of drug candidates. Research indicates that compounds containing trifluoromethyl groups exhibit improved biological activity. For instance, 4-Methyl-1,2-bis-(trifluoromethyl)benzene has been explored as a potential scaffold for developing novel pharmaceuticals targeting specific biological pathways due to its favorable pharmacokinetic properties .

Case Study: Anticancer Agents

Studies have demonstrated that derivatives of this compound can act as effective anticancer agents. The introduction of trifluoromethyl groups has been linked to enhanced interaction with biological targets, leading to increased efficacy in inhibiting cancer cell proliferation .

Materials Science

Electroluminescent Devices

Recent advancements have highlighted the use of this compound in the development of electroluminescent materials. The compound has been utilized as an acceptor in donor-acceptor systems for organic light-emitting diodes (OLEDs), demonstrating stable cyan electroluminescence across various emitter concentrations and voltages .

Thermally Activated Delayed Fluorescence

The compound has also been incorporated into materials exhibiting thermally activated delayed fluorescence (TADF). This property is significant for improving the efficiency of OLEDs, as TADF materials can harvest both singlet and triplet excitons, leading to enhanced light emission .

Organic Synthesis

Synthetic Intermediate

this compound serves as a valuable intermediate in organic synthesis. It can be utilized in the formation of arylbenzimidazoles and other biologically active compounds through nucleophilic aromatic substitution reactions. Its synthetic versatility allows chemists to explore a wide range of derivatives for various applications in medicinal chemistry and material sciences .

Industrial Applications

Solvents and Reaction Media

The compound is also used as a solvent in chemical reactions due to its unique solubility properties and ability to stabilize reactive intermediates. It plays a role in facilitating reactions that require non-polar solvents while providing an environment conducive to specific chemical transformations .

Wirkmechanismus

The mechanism of action of 4-Methyl-1,2-bis-(trifluoromethyl)benzene is primarily influenced by the trifluoromethyl groups. These groups can enhance the electron-withdrawing capacity of the molecule, affecting its reactivity and interaction with other molecules. The compound can interact with various molecular targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding and van der Waals forces .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,4-Bis(trifluoromethyl)benzene

- 1,3-Bis(trifluoromethyl)benzene

- 1,2-Bis(trifluoromethyl)benzene

Uniqueness

4-Methyl-1,2-bis-(trifluoromethyl)benzene is unique due to the presence of both a methyl group and two trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biologische Aktivität

4-Methyl-1,2-bis-(trifluoromethyl)benzene, a compound characterized by its unique trifluoromethyl groups, has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two trifluoromethyl groups attached to a methyl-substituted benzene ring, contributing to its lipophilicity and biological activity.

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of compounds containing trifluoromethyl groups. For instance, a series of compounds with similar structures showed significant activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for some compounds were reported as low as 4.88 µg/mL against Bacillus mycoides, Escherichia coli, and Candida albicans . This suggests that this compound may exhibit comparable antibacterial efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar trifluoromethyl substitutions have shown promising results against several human cancer cell lines. For example:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 7 | PACA2 | 44.4 | |

| 8 | PACA2 | 22.4 | |

| 9 | HCT116 | 17.8 | |

| Doxorubicin | PACA2 | 52.1 | Reference Drug |

These findings indicate that derivatives of this class may inhibit tumor growth effectively and could serve as lead compounds for further development.

Anti-inflammatory Effects

Research has also indicated that compounds with trifluoromethyl groups can modulate inflammatory responses. For instance, certain derivatives have been shown to downregulate pro-inflammatory cytokines in stimulated cell lines . This suggests a potential therapeutic role for this compound in managing inflammatory diseases.

Study on Triazole Derivatives

A study focusing on triazole derivatives highlighted the importance of trifluoromethyl groups in enhancing biological activity. The triazole-based inhibitors demonstrated significant suppression of c-Myc expression in cancer cells, suggesting a mechanism by which these compounds exert their anticancer effects . Although this study did not directly involve this compound, it underscores the relevance of trifluoromethyl substitution in drug design.

Synthesis and Characterization

The synthesis of related compounds has been documented extensively. For example, the synthesis of N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline involved straightforward synthetic routes that yielded high purity products suitable for biological testing . Such methodologies are crucial for the development of new therapeutic agents based on the core structure of this compound.

Q & A

Q. What synthetic strategies are recommended for 4-Methyl-1,2-bis-(trifluoromethyl)benzene, and how can reaction parameters be optimized?

A common approach involves Friedel-Crafts alkylation or halogenation followed by trifluoromethylation. Optimization may include varying catalysts (e.g., Lewis acids like AlCl₃), temperature gradients, and solvent polarity. For instance, trifluoromethylation of halogenated intermediates can be achieved using Cu-mediated coupling or Ruppert-Prakash reagents. Reaction progress should be monitored via ¹⁹F NMR to track CF₃ group incorporation, and purity assessed by HPLC .

Q. Which analytical techniques are critical for characterizing this compound, particularly given its fluorinated substituents?

Key techniques include:

- ¹H/¹⁹F NMR : To resolve structural isomers and confirm substitution patterns. The electron-withdrawing CF₃ groups cause distinct deshielding in aromatic protons.

- X-ray crystallography : For unambiguous structural confirmation, especially when spectral overlaps occur.

- HPLC-MS : To assess purity and detect trace byproducts. Derivatization with reagents like 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (as in polyamine analysis) may enhance detection sensitivity .

Q. What safety protocols are essential for handling this compound in the laboratory?

Use nitrile gloves, fume hoods, and explosion-proof refrigeration for storage. The compound’s volatility and potential toxicity (similar to o-bis(trifluoromethyl)benzene) require rigorous exposure controls. Degradation products under high heat should be analyzed via TGA-DSC to identify hazardous byproducts like fluorinated acids .

Advanced Research Questions

Q. How can contradictory reports on the thermal stability of this compound be systematically addressed?

Contradictions often arise from varying experimental conditions (e.g., oxygen presence, heating rates). Researchers should:

- Perform controlled thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres.

- Use gas chromatography-mass spectrometry (GC-MS) to identify decomposition products.

- Compare computational predictions (e.g., DFT-based bond dissociation energies) with empirical data to reconcile discrepancies .

Q. What mechanistic insights guide the application of this compound in fluorinated polymer synthesis or catalysis?

The strong electron-withdrawing effect of CF₃ groups enhances electrophilic substitution resistance but stabilizes radical intermediates. In catalysis, this property can modulate transition-state energetics. For polymer applications, evaluate its copolymerization reactivity with ethylene or styrene derivatives via radical initiators (e.g., AIBN), monitoring kinetics by in situ FTIR .

Q. How can regioselectivity challenges during electrophilic substitution reactions of this compound be predicted or controlled?

Computational tools like density functional theory (DFT) can map charge distribution and frontier molecular orbitals to predict reactive sites. Experimentally, introduce directing groups (e.g., -NO₂) to override inherent CF₃/Methyl steric and electronic effects. Validate outcomes using 2D NMR (COSY, NOESY) to assign substitution positions .

Data Contradiction Analysis

Q. How should researchers resolve inconsistencies in reported solubility data for this compound across solvents?

- Standardize solubility testing via shake-flask method at controlled temperatures (e.g., 25°C ± 0.1°C).

- Use Hansen solubility parameters to correlate solvent polarity with solute behavior.

- Cross-validate with computational solubility predictions (e.g., COSMO-RS). Discrepancies may arise from impurities; thus, pre-purify solvents and compound via fractional crystallization .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.